(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the triazole compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, has been synthesized and characterized by 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxyphenethylamine, a related compound, have been reported . It is a clear yellowish oil with a melting point of 12-15 °C, a boiling point of 188 °C, and a density of 1.074 g/mL at 25 °C .Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
Research on similar compounds, including (Z)-5-benzylidene-2-thioxothiazolidin-4-ones, has demonstrated their ability to form complex supramolecular structures through hydrogen bonding. These structures include dimers, chains of rings, and sheets, facilitated by a wide C-C-C angle at the methine carbon atom linking the two rings. This property is significant for understanding the crystalline structures and potential intermolecular interactions of these compounds (Delgado et al., 2005).
Anticancer Activity
Several 4-thiazolidinones containing the benzothiazole moiety have been synthesized and evaluated for their anticancer activity. These compounds, obtained through a series of chemical reactions including Knoevenagel condensation, have shown promise against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This underscores the therapeutic potential of these derivatives in oncology research (Havrylyuk et al., 2010).
Anti-Microbial and Anti-Inflammatory Properties
The synthesis and evaluation of novel thiazolidino-fused compounds have indicated that some derivatives exhibit appreciable anti-microbial activity. This includes activity against various pathogens, highlighting the potential of these compounds in developing new anti-microbial agents. Additionally, certain derivatives have shown promising anti-inflammatory properties, suggesting their usefulness in addressing inflammation-related disorders (Subramanian et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(5E)-5-benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-23-16-9-8-15(12-17(16)24-2)10-11-21-19(22)18(26-20(21)25)13-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKDKBHABYLPRW-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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